4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide
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Overview
Description
4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1094563-55-9 . It has a molecular weight of 251.71 and its molecular formula is C9H11ClFNO2S . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClFNO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Carbonic Anhydrase Inhibitors
- Tumor-Associated Isozyme Inhibition: Halogenated sulfonamides, including compounds similar to 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide, have been found to inhibit tumor-associated carbonic anhydrase isozymes. This suggests potential applications as antitumor agents (Ilies et al., 2003).
Antimicrobial Activity
- Sulfonamides and Carbamates Synthesis: Derivatives of similar compounds show antimicrobial potency, highlighting their role in the development of new antimicrobial agents (Janakiramudu et al., 2017).
Drug-Tubulin Interactions
- Inhibition of Tubulin Polymerization: Certain sulfonamide drugs, structurally related to this compound, have been found to inhibit tubulin polymerization, a process crucial in cancer treatment strategies (Banerjee et al., 2005).
Computational Chemistry in Environmental Pollutant Reactivity
- Reactivity Prediction of Emerging Pollutants: Computational chemistry has been utilized to predict the reactivity of emerging pollutants, including sulfonamides, demonstrating the significance of these compounds in environmental chemistry (Fu et al., 2021).
Novel Carbonic Anhydrase Inhibitors
- Ring-Forming Cascade En Route: The primary sulfonamide group in compounds similar to this compound is instrumental in the formation of novel [1,4]oxazepine-based primary sulfonamides, which are strong inhibitors of human carbonic anhydrases, relevant in therapeutic contexts (Sapegin et al., 2018).
Synthesis and Characterization of Derivatives
Sulfonamide Derivatives for Antimicrobial Screening
The synthesis and antimicrobial evaluation of fluoro-substituted sulphonamide benzothiazole, showing diverse pharmacological potentials, exemplify the chemical versatility and biological relevance of these compounds (Jagtap et al., 2010).
Bioactivity Evaluation
Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities, showcasing the broad spectrum of bioactivity associated with these compounds (Subramanyam et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-chloro-2-fluoro-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLZMNYGMMWSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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